
(R)-Remdesivir
説明
(R)-Remdesivir is a nucleoside analog prodrug developed as a broad-spectrum antiviral agent. It gained prominence during the COVID-19 pandemic for its inhibitory activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication . Administered intravenously, its active metabolite, GS-441524, incorporates into viral RNA, causing premature termination of replication . Clinical trials have reported reduced recovery times in hospitalized patients with moderate-to-severe COVID-19, though efficacy debates persist due to conflicting meta-analyses and the World Health Organization’s conditional recommendation against its use in severe cases .
特性
IUPAC Name |
2-ethylbutyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYLEGWBNMMLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N6O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Remdesivir involves multiple steps, starting from the preparation of the nucleoside analog. The key steps include the formation of the nucleoside core, the introduction of the phosphoramidate moiety, and the final purification. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-Remdesivir follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure high purity and yield. The process is designed to be cost-effective and scalable, meeting the demands of global supply.
化学反応の分析
Types of Reactions
®-Remdesivir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, affecting its activity.
Substitution: Nucleophilic substitution reactions are common in the modification of the nucleoside core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of ®-Remdesivir, which can have different pharmacological properties.
科学的研究の応用
COVID-19 Treatment
(R)-Remdesivir has been primarily studied in the context of COVID-19. Several clinical trials have demonstrated its effectiveness in reducing mortality rates and improving recovery times among hospitalized patients requiring supplemental oxygen. A meta-analysis involving 5,245 patients showed that remdesivir significantly lowered early and late mortality rates among those on low-flow oxygen support .
Key Findings:
- Mortality Reduction: Patients treated with remdesivir had a hazard ratio (HR) of 0.56 for mortality compared to controls .
- Recovery Rates: Increased likelihood of recovery without requiring oxygen was observed in both early and late treatment phases .
- Safety Profile: Generally well-tolerated with few adverse effects reported; cases of mild renal failure were noted but manageable .
Broad-Spectrum Antiviral Activity
Recent studies have expanded the understanding of this compound’s antiviral capabilities beyond coronaviruses. It has shown effectiveness against various RNA viruses in vitro, including:
- Flaviviridae: Dengue, West Nile, Zika viruses
- Filoviridae: Ebola, Marburg viruses
- Paramyxoviridae: Measles, mumps viruses .
Although less effective against orthomyxoviruses (influenza), its broad-spectrum potential positions it as a candidate for future antiviral pandemic preparedness initiatives.
Case Study 1: Hospitalized COVID-19 Patients
A study conducted in Italy assessed the use of remdesivir in 712 hospitalized COVID-19 patients. The results indicated that remdesivir was associated with a significantly lower risk of mortality (HR 0.56) and reduced need for non-invasive ventilation . The study highlighted the importance of timely administration of remdesivir in improving clinical outcomes.
Case Study 2: Pediatric Use
In pediatric patients with acute lymphoblastic leukemia infected with SARS-CoV-2, a regimen of remdesivir showed promising results. Administering 5 mg/kg on the first day followed by 2.5 mg/kg daily led to negative SARS-CoV-2 test results after treatment . This case emphasizes the need for tailored dosing strategies based on patient demographics.
Data Tables
Application | Virus Type | Efficacy | Notes |
---|---|---|---|
COVID-19 Treatment | SARS-CoV-2 | Reduced mortality (HR 0.56) | Significant clinical improvement |
Broad-Spectrum Antiviral | Various (Flavivirus, Filovirus) | Inhibits replication in vitro | Potential for pandemic preparedness |
Pediatric Treatment | SARS-CoV-2 | Negative tests post-treatment | Tailored dosing strategies |
作用機序
®-Remdesivir exerts its effects by inhibiting the viral RNA-dependent RNA polymerase. Upon entering the host cell, it is metabolized to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral RNA. This results in premature termination of RNA synthesis, effectively halting viral replication. The molecular targets include the viral RNA polymerase and associated replication machinery.
類似化合物との比較
Virtual Screening-Derived Analogues
A 2021 study identified 704 compounds structurally similar to Remdesivir (90% similarity) through virtual screening. Seven compounds demonstrated higher binding affinity to native SARS-CoV-2 RdRp than Remdesivir.
Natural Product-Derived Inhibitors
Amphimedon sp. Metabolites
Compounds 1 and 12 from marine sponge Amphimedon sp. showed comparable total binding energies to Remdesivir (-45.1 and -47.9 vs. -44.8 kJ/mol). However, Remdesivir exhibited stronger interactions with key residues (Lys438, Arg836) critical for RdRp inhibition (Figure 1) .
Figure 1: Residue-Specific Binding Energy Contributions
- Remdesivir : Strong interactions with Lys438 (-3.2 kJ/mol), Arg836 (-2.9 kJ/mol).
- Compound 12 : Lacks binding to Lys438/Arg836 but interacts with Asn37 (-2.1 kJ/mol).
Nigella sativa (Black Seed) Compounds
Caryophyllene oxide and α-bergamotene from Nigella sativa oil mimicked Remdesivir’s interaction with RdRp residues (ASN209, ILE120) but with weaker hydrogen bonding .
Hanjeli Essential Oil
Tetradecanoic acid demonstrated higher ACE2 receptor affinity than Remdesivir in docking studies, though clinical relevance remains unproven .
Repurposed Antivirals
Chloroquine and Hydroxychloroquine
These compounds showed inferior RdRp binding affinities (-5.20 and -5.60 kcal/mol) compared to Remdesivir (-7.00 kcal/mol) in molecular docking studies .
Lopinavir/Ritonavir
Ritonavir induced more protein shifts in host cells than Remdesivir, suggesting broader off-target effects and higher toxicity risks .
生物活性
(R)-Remdesivir, also known as GS-5734, is an antiviral medication originally developed for the treatment of Ebola virus disease. It has gained significant attention as a potential therapeutic option for COVID-19, particularly due to its mechanism of action against various RNA viruses, including coronaviruses like SARS-CoV-2. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and ongoing research.
This compound is a nucleotide analog that targets the viral RNA-dependent RNA polymerase (RdRp). Upon entering the cell, it is metabolized into its active form, GS-441524. This active metabolite competes with natural nucleotides and gets incorporated into the viral RNA during replication, leading to premature termination of RNA synthesis. This mechanism effectively inhibits viral replication across multiple strains of coronaviruses.
Key Features
- Broad-spectrum antiviral activity: Effective against SARS-CoV-1, MERS-CoV, and SARS-CoV-2.
- Low resistance rate: Studies indicate that this compound has a low level of resistance to target mutations in RdRp, making it a robust option for antiviral therapy .
Case Studies and Clinical Trials
Numerous clinical trials have assessed the efficacy of this compound in treating COVID-19 patients. Below are some notable findings:
- ACTT-1 Trial : This pivotal double-blind trial demonstrated that patients treated with this compound had a shorter time to recovery compared to those receiving placebo. The median recovery time was reduced by approximately 5 days .
- Real-world Evidence : A study conducted in Italy on hospitalized COVID-19 patients found that this compound was associated with a significantly lower risk of mortality (HR 0.56; 95% CI 0.37–0.86) and reduced need for non-invasive ventilation .
- SIMPLE Trial : This trial evaluated the safety and efficacy of a 10-day regimen of this compound in severe COVID-19 cases, showing improved clinical outcomes without significant adverse effects .
Summary of Clinical Findings
Study | Population | Outcome Measure | Results |
---|---|---|---|
ACTT-1 | Hospitalized COVID-19 | Time to recovery | Reduced by 5 days |
Italian Study | Hospitalized COVID-19 | Mortality risk | HR 0.56; lower risk |
SIMPLE Trial | Severe COVID-19 | Clinical improvement | Significant improvement observed |
Pharmacokinetics and Safety Profile
This compound is administered intravenously and has been shown to have a favorable pharmacokinetic profile. It undergoes rapid metabolism, leading to effective concentrations in plasma shortly after administration. Common side effects include mild renal impairment and gastrointestinal symptoms; however, severe adverse events are rare.
Safety Observations
- Renal Impairment : Two cases reported mild renal failure requiring dosage adjustment.
- Cardiac Events : Instances of bradycardia and QT elongation were noted, leading to treatment interruption in some cases .
Ongoing Research and Future Directions
Ongoing clinical trials continue to evaluate various aspects of this compound's efficacy and safety profile:
- Combination Therapies : Studies are exploring the effectiveness of this compound in combination with other antiviral agents like baricitinib.
- Long-term Effects : Research is also focusing on the long-term outcomes of patients treated with this compound to better understand its impact on recovery from COVID-19.
Q & A
Q. What are the key synthetic routes for (R)-Remdesivir, and how can reaction yields be optimized in laboratory-scale synthesis?
The second-generation synthesis method reported in Nature (2016) involves six steps with intermediate yields ranging from 40% to 90%. Critical steps include phosphoramidate coupling (Step 5, 70% yield) and final esterification (Step 6, 69%). To optimize yields, researchers should focus on reaction temperature control, purification techniques (e.g., column chromatography), and catalytic efficiency. Intermediate 6 requires two-step synthesis with an 80% yield in the first step but drops to 39% in the second, suggesting scalability challenges .
Q. How are analytical methods like HPLC developed and validated for this compound purity and stability testing?
Reverse-phase (RP) HPLC is preferred over normal-phase (NP) for its reproducibility in separating this compound from degradation products. Method validation follows ICH Q2(R1) guidelines, including parameters like specificity, linearity (R² > 0.995), and precision (%RSD < 2%). Stability-indicating methods must account for hydrolytic degradation under acidic/alkaline conditions. UHPLC-MS/MS is recommended for quantifying this compound and its metabolite GS-441524 in biological matrices .
Q. What foundational research supported the rapid repurposing of this compound for COVID-19?
Decades of NIH-funded research on RNA-dependent RNA polymerase (RdRp) and nucleoside analogs (NcAn) laid the groundwork. By 2008, RdRp research had reached maturity, enabling Gilead to design this compound as a prodrug targeting viral replication. Over $6.5 billion in NIH funding contributed to the foundational science behind RdRp inhibitors .
Q. What pharmacokinetic properties and metabolic pathways are critical for this compound’s efficacy?
this compound undergoes intracellular activation to its triphosphate form, inhibiting viral RNA synthesis. Key metabolites like GS-441524 (active) and GS-704277 (inactive) are quantified using LC-MS/MS. Bioavailability studies in primates show rapid plasma clearance (t½ = 0.5–1 hour) but prolonged intracellular retention (t½ = 20–40 hours) in lung tissue .
Q. How were in vitro and animal models used to establish this compound’s antiviral activity against coronaviruses?
Preclinical studies in rhesus macaques infected with MERS-CoV demonstrated reduced viral load and lung pathology. In vitro EC₅₀ values against SARS-CoV-2 range from 0.5–1.5 µM. Researchers should prioritize models with humanized ACE2 receptors and assess viral replication kinetics via RT-qPCR .
Advanced Research Questions
Q. How should randomized controlled trials (RCTs) be designed to evaluate this compound’s efficacy in heterogeneous patient populations?
The ACTT-1 trial (NCT04280705) used a double-blind, placebo-controlled design with a primary endpoint of "time to recovery" (discharge or hospitalization for infection control only). Stratification by baseline ordinal scales (e.g., 8-category severity score) and subgroup analysis (e.g., oxygen support status) are critical. Adaptive trial designs allow for interim analyses to adjust dosing or endpoints .
Q. How can contradictory clinical data on this compound’s mortality benefits be reconciled?
Meta-analyses of individual patient data (IPD) from trials like ACTT-1 and SOLIDARITY reveal heterogeneity in outcomes based on disease severity. For example, the 28-day mortality rate was 11.4% vs. 15.2% (remdesivir vs. placebo), but this benefit was absent in mechanically ventilated patients. Researchers should apply mixed-effects models to adjust for confounders like concomitant corticosteroid use .
Q. What mechanisms underlie viral resistance to this compound, and how can they be monitored?
Resistance arises from mutations in the RdRp active site (e.g., E802D, V557L). Deep sequencing of SARS-CoV-2 genomes from remdesivir-treated patients shows low resistance rates (<1%), but in vitro passaging experiments identify high-fidelity variants. Researchers should combine phenotypic assays (plaque reduction) with genotypic analysis (Illumina sequencing) .
Q. How does public-sector funding influence the translational trajectory of antiviral drugs like this compound?
The NIH’s $6.5 billion investment in RdRp research enabled rapid target identification and structure-activity optimization. Policy frameworks like the Bayh-Dole Act facilitate academic-industry partnerships, but equitable access requires licensing agreements tied to public funding contributions .
Q. What statistical methods are recommended for analyzing ordinal endpoints in this compound trials?
Proportional-odds models (e.g., stratified Cochran-Mantel-Haenszel) are robust for ordinal scales (e.g., 8-category severity scores). Kaplan-Meier survival analysis with log-rank tests should compare time-to-event outcomes (e.g., recovery, mortality). Sensitivity analyses must address missing data via multiple imputation .
Q. How can real-world evidence (RWE) complement RCT data on this compound’s effectiveness?
RWE studies should use propensity score matching to balance covariates (e.g., age, comorbidities) between treatment cohorts. The WHO’s Global COVID-19 Clinical Platform provides harmonized data templates for cross-country comparisons. Limitations include confounding by indication and retrospective bias .
Q. What strategies optimize combination therapies involving this compound and immunomodulators?
Synergy studies with baricitinib or dexamethasone require factorial trial designs. In vitro checkerboard assays (FIC index <0.5) and murine models assess additive vs. synergistic effects. Pharmacodynamic modeling guides dosing schedules to avoid antagonism (e.g., overlapping CYP3A4 metabolism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。